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molecular formula C24H49B B1614769 1-Bromotetracosane CAS No. 6946-24-3

1-Bromotetracosane

Cat. No. B1614769
M. Wt: 417.5 g/mol
InChI Key: ZGPCRVNHYNSDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674405B2

Procedure details

A series of n-alkyl bromides (CnH2n+1Br) were purchased from TCI (n=3, 6, 9, 12, 15, and 18) and Aldrich (n=22), and used as received. 1-Tetracosyl bromide (n-C24H49Br) was prepared from the corresponding alcohol (Aldrich) according to the following procedure. Triphenylphosphine (95 mg, 0.36 mmol) and carbontetrabromide (120 mg, 0.36 mmol) were sequentially introduced into a dichloromethane solution (50 ml) dissolved with 1-tetracosanol (60 mg, 0.17 mmol), and the mixture was stirred at room temperature for 12 hr. The solvent was then removed by evacuation, and the produced 1-tetracosyl bromide was isolated from the reaction mixture by column chromatography. 4-[4-(Dimethylamino)styryl]pyridin (Aldrich), tetraethylorthosilicate (TEOS, Acros), sodium aluminate (NaAlO2, Kanto) and tetrapropylammonium hydroxide (TPAOH, Aldrich) were purchased, and used as received. n-Octadecane and n-heptadecane were purchased from PolyScience Corporation and used as such. 4-Nitroaniline was purchased from Aldrich, and used as such.
[Compound]
Name
n-alkyl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
95 mg
Type
reactant
Reaction Step Three
Quantity
120 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
60 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([Br:24])(Br)(Br)Br.[CH2:25](O)[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47]C>ClCCl>[CH2:20]([Br:24])[CH2:47][CH2:46][CH2:45][CH2:44][CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH3:25]

Inputs

Step One
Name
n-alkyl bromides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
95 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
120 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
60 mg
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCCCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evacuation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCCCC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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